molecular formula C21H16 B014862 3-Methylcholanthrene CAS No. 56-49-5

3-Methylcholanthrene

Cat. No. B014862
CAS RN: 56-49-5
M. Wt: 268.4 g/mol
InChI Key: PPQNQXQZIWHJRB-UHFFFAOYSA-N
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Description

3-Methylcholanthrene (3-MC) is a highly toxic environmental pollutant that impairs animal health . It is a carcinogen used to induce transformation of cultured cells . It is also known as 3-methylcholanthrene, 20-methylcholanthrene, or the IUPAC name 3-methyl-1,2-dyhydrobenzoaceanthrylene .


Synthesis Analysis

The synthesis of 3-Methylcholanthrene has been improved over the years. The yield of 93% was reached and therefore no further adjustments were made to the synthesis scheme . An improved synthesis method was published in 1981 .


Molecular Structure Analysis

The molecular formula of 3-Methylcholanthrene is C21H16, and its molecular weight is 268.3517 . The 3D structure of 3-Methylcholanthrene can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3-Methylcholanthrene forms pale yellow solid crystals when crystallized from benzene and ether . It has a melting point around 180 °C and its boiling point is around 280 °C at a pressure of 80 mmHg .

Safety and Hazards

3-Methylcholanthrene can affect you by passing through your skin . It should be handled as a carcinogen with extreme caution . It may cause cancer and may damage the developing fetus . It can irritate the eyes and skin on contact .

Future Directions

3-Methylcholanthrene is often tested on mice and rats to derive information for cancer medicine development . Due to the influence of the compound on the central nervous system, its responses and change in response are compared . It is also known that due to genetic mutations, the compound causes cancer cells to develop .

properties

IUPAC Name

3-methyl-1,2-dihydrobenzo[j]aceanthrylene
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InChI

InChI=1S/C21H16/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-9,12H,10-11H2,1H3
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InChI Key

PPQNQXQZIWHJRB-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1
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Molecular Formula

C21H16
Record name 3-METHYLCHOLANTHRENE
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DSSTOX Substance ID

DTXSID0020862
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Molecular Weight

268.4 g/mol
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Physical Description

3-methylcholanthrene appears as yellow crystals or solid. (NTP, 1992), Pale yellow solid; [Merck Index] Faintly yellow fine crystals; [Aldrich MSDS]
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Boiling Point

536 °F at 80 mmHg (NTP, 1992), 280 °C at 80 mm Hg
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), In water, 2.8X10-3 mg/L at 24-27 °C (average of 6 measured values from literature), In water, 2.9X10-3 mg/L at 25 °C, Soluble in xylene, toluene; slightly solubloe in amyl alcohol, Soluble in benzene, 3-Methyl cholanthrene solubility in a mixed lipid/sodium taurocholate bile salt system was minimal below the critical miocelle concentration of the bile salt.
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Density

1.28 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.28 g/cu cm at 20 °C
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Vapor Pressure

6.85e-07 mmHg at 68 °F (NTP, 1992), 0.0000038 [mmHg], 4.3X10-8 mm Hg at 25 °C
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Mechanism of Action

... The mechanisms involved in 3-methylcholanthrene (MC) activation of c-fos and c-jun gene expression were examined in /this/ study. Evidence is presented that stimulation of c-fos transcription by MC involves a signal transduction pathway, which includes activation of the small G protein Ras, Raf-1 kinase, and the mitogen-activated protein (MAP) kinases, ERK1 and ERK2. Furthermore, phorbol 12-myristate 13-acetate, which uses both protein kinase C and protein-tyrosine kinase activities to induce c-fos promoter, may share a common pathway with MC downstream of Ras. The signal transduction pathway induced by MC to stimulate c-jun promoter involves Ras activation and the JNK group of MAP-kinases.
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Product Name

3-Methylcholanthrene

Color/Form

Yellow needles from benzene, Yellow crystals, Pale yellow, slender prisms from benzene plus ether

CAS RN

56-49-5
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Melting Point

354 to 356 °F (NTP, 1992), 178 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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